![molecular formula C18H16Cl2N2O2 B2814896 2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941979-04-0](/img/structure/B2814896.png)
2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as JNJ-40411813, is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. JNJ-40411813 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
Antiviral Activity
These applications highlight the versatility of indole derivatives, including 2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide , in various therapeutic contexts. Researchers continue to explore their potential for newer therapeutic possibilities . If you need more information or additional applications, feel free to ask! 😊
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as apixaban, are known to inhibit activated factor x (fxa), a key enzyme in the coagulation cascade .
Mode of Action
Similar compounds like apixaban inhibit fxa, which prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and platelet aggregation .
Biochemical Pathways
Based on the action of similar compounds, it may be involved in the coagulation cascade by inhibiting fxa .
Pharmacokinetics
They are eliminated through renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Similar compounds like apixaban have been shown to have antithrombotic efficacy in pre-clinical studies .
properties
IUPAC Name |
2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-12-7-8-16(20)15(10-12)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAFVDQASJZDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.